molecular formula C11H13N3O2 B13087703 1-Benzyl-2-nitromethylene-imidazoline

1-Benzyl-2-nitromethylene-imidazoline

Cat. No.: B13087703
M. Wt: 219.24 g/mol
InChI Key: AMSZBACOVUMMSU-PKNBQFBNSA-N
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Description

2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with a nitromethylene group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can be achieved through several methods. One common approach involves the [3 + 2] cycloaddition reaction of nonstabilized azomethine ylides with suitable reaction partners. For instance, nonstabilized azomethine ylides generated in situ from N-benzyl-substituted compounds can react with activated alkenes, aromatic ketones, or aromatic aldehydes to form the imidazolidine ring .

Industrial Production Methods

While specific industrial production methods for 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylene)-1-(phenylmethyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted phenylmethyl derivatives can be formed.

Mechanism of Action

The mechanism of action of 2-(Nitromethylene)-1-(phenylmethyl)imidazolidine involves its interaction with molecular targets through its functional groups. The nitromethylene group can participate in redox reactions, while the imidazolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Nitromethylene)-1-(phenylmethyl)imidazolidine is unique due to the presence of both a nitromethylene group and a phenylmethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2E)-1-benzyl-2-(nitromethylidene)imidazolidine

InChI

InChI=1S/C11H13N3O2/c15-14(16)9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2/b11-9+

InChI Key

AMSZBACOVUMMSU-PKNBQFBNSA-N

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CC=CC=C2

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC2=CC=CC=C2

Origin of Product

United States

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